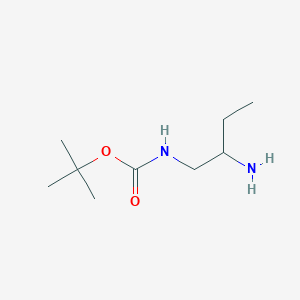

tert-Butyl (2-aminobutyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (2-aminobutyl)carbamate, also known as Boc-2-ABOC, is a chemical compound used in scientific research. This compound is synthesized through a multi-step process, and it has a wide range of applications in various fields of study, including biochemistry, pharmacology, and medical research.

Scientific Research Applications

Synthesis Methods and Intermediate Applications

Curtius Rearrangement : tert-Butyl carbamate is used in a Curtius rearrangement reaction, forming an acyl azide intermediate, which rearranges to produce tert-butyl carbamate derivatives. This method is compatible with various substrates, including protected amino acids (Lebel & Leogane, 2005).

Formation of Protected β-d-2-deoxyribosylamine Analogue : The compound serves as an intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, essential in nucleic acid research (Ober, Marsch, Harms, & Carell, 2004).

Synthesis of α-Alkyl-α-aminosilanes : tert-Butyl carbamate derivatives of aminomethyltrialkylsilanes undergo metalation and react with electrophiles, used in the preparation of α-functionalized α-amino silanes (Sieburth, Somers, & O'hare, 1996).

Glycosylative Transcarbamylation : tert-Butyl carbamates react under glycosylation conditions to produce 2-deoxy-2-amino sugar carbamates, useful in the synthesis of unnatural glycopeptide building blocks (Henry & Lineswala, 2007).

Chemical Transformations

Synthesis of Biologically Active Compounds : The compound serves as an intermediate in the synthesis of biologically active compounds like omisertinib, used in targeted cancer therapies (Zhao, Guo, Lan, & Xu, 2017).

Study on Synthesis of Jaspine B Intermediate : It's used in synthesizing an intermediate of the natural product jaspine B, which has cytotoxic activity against various human carcinoma cell lines (Tang et al., 2014).

Transformation of Amino Protecting Groups : It is involved in the chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates, contributing to diverse synthetic pathways (Sakaitani & Ohfune, 1990).

Synthesis of Chiral Organoselenanes and Organotelluranes : The compound is used in the enzymatic kinetic resolution to produce chiral enantiomers, which are then transformed into chiral organoselenanes and organotelluranes (Piovan, Pasquini, & Andrade, 2011).

Advanced Chemical Research

Photoredox-Catalyzed Cascade Reactions : Utilized in photoredox-catalyzed amination of o-hydroxyarylenaminones, enabling the synthesis of diverse 3-aminochromones (Wang et al., 2022).

Synthesis of Polymerisable Antioxidants : Involved in synthesizing new monomeric antioxidants containing hindered phenol, important in polymer chemistry for improving thermal oxidation resistance (Pan, Liu, & Lau, 1998).

Properties

IUPAC Name |

tert-butyl N-(2-aminobutyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2/c1-5-7(10)6-11-8(12)13-9(2,3)4/h7H,5-6,10H2,1-4H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRCIEECLAFGKTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNC(=O)OC(C)(C)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(Piperidine-1-sulfonyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2643579.png)

![3-(4-Fluorophenyl)-2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2643581.png)

![4-Amino-1,2-dimethyl-5-[(phenylamino)methyl]pyrimidin-1-ium perchlorate](/img/structure/B2643583.png)

![6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2643590.png)